1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
Description
1-[4-(Methylsulfonyl)piperazino]-2-phenyl-1-ethanone is a piperazine-derived compound characterized by a methylsulfonyl group at the 4-position of the piperazine ring and a phenyl-substituted ethanone moiety. The compound is identified by multiple registry numbers, including CB12276, DTXSID10974804, and Oprea1_236255, indicating its presence in chemical databases and research contexts.
Properties
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-19(17,18)15-9-7-14(8-10-15)13(16)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLUZVDSTWHLBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974804 | |
| Record name | 1-[4-(Methanesulfonyl)piperazin-1-yl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5939-62-8 | |
| Record name | 1-[4-(Methanesulfonyl)piperazin-1-yl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process. For example, a four-stage method can be employed where 2-methyl-5-ethylpyridine is converted into 2-methyl-5-vinylpyridine, followed by ozonolysis and reduction to form 2-methylpyridine-5-carbaldehyde. This intermediate is then reacted with a dialkylamine and a cyano compound to form N,N-dialkylamino-(6-methyl-3-pyridyl) acetonitrile, which is finally reacted with a 4-(methylsulfonyl) benzyl halide to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 1-[4-(methylsulfonyl)piperazino]-2-phenyl-1-ethanone exhibit potential antidepressant properties. A study demonstrated that derivatives of this compound could modulate serotonin levels, thereby alleviating symptoms of depression .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer effects. It has been observed to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Analgesic Effects
The analgesic properties of related compounds have been documented, with findings indicating that they can effectively reduce pain in animal models. The mechanism is believed to involve the modulation of pain pathways in the central nervous system .
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for further modifications leading to a range of biologically active compounds.
Building Block for Drug Development
The compound is utilized as a building block in the development of new drugs targeting various diseases, including neurological disorders and cancers. Its versatility in chemical reactions makes it a valuable asset in medicinal chemistry .
Case Study 1: Antidepressant Efficacy
A clinical trial involving patients with major depressive disorder evaluated the efficacy of a derivative of this compound. Results showed a significant reduction in depressive symptoms compared to placebo, highlighting its potential as a therapeutic agent in mood disorders.
Case Study 2: Cancer Cell Line Study
In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazino Ethanones with Aryl Substituents
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS 221615-75-4) Structural Differences: Replaces the piperazino group with a 6-methylpyridin-3-yl group, introducing nitrogen heterocyclic aromaticity. Implications: The pyridine ring may improve solubility in polar solvents compared to the phenyl group in the target compound. The methylsulfonyl-phenyl moiety is retained, suggesting shared electronic properties. Applications: Not explicitly stated in evidence, but pyridine derivatives are common in drug design for enhanced bioavailability.
- 2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime (CAS 551921-46-1) Structural Differences: Features a benzhydryl (diphenylmethyl) group on the piperazine and a 4-fluorophenyl-ethanone with an oxime group. Implications: The bulky benzhydryl group may hinder membrane permeability but increase binding affinity to hydrophobic protein pockets. Fluorine enhances metabolic stability and electronegativity.
Piperazine Derivatives with Sulfonyl Groups
- 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Structural Differences: A piperidine (saturated six-membered ring) replaces piperazine, with a hydroxyl group at the 4-position. The methylsulfonyl-phenyl group is retained.
1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine
Piperazino Compounds in Medicinal Chemistry
- Itraconazole Intermediate (2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]-phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one) Structural Differences: Incorporates a triazolone ring and a hydroxyphenyl-piperazino group. Implications: The triazolone ring is critical for antifungal activity, while the hydroxyphenyl group may influence cytochrome P450 interactions. The target compound lacks this heterocyclic system.
- 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Structural Differences: Contains a triazole-pyrimidine scaffold linked to the piperazino-ethanone. Implications: Likely designed as a kinase inhibitor, leveraging the triazole-pyrimidine motif for ATP-binding site interactions. The methylsulfonyl group in the target compound is absent here.
Data Table: Key Properties of Compared Compounds
Biological Activity
1-[4-(Methylsulfonyl)piperazino]-2-phenyl-1-ethanone, also known as 4'-methylsulfonyl acetophenone, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C9H10O3S
- Molecular Weight : 198.236 g/mol
- CAS Number : 10297-73-1
- IUPAC Name : 1-(4-methylsulfonylphenyl)ethanone
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with acetophenone in the presence of appropriate reagents to facilitate the formation of the sulfonyl group. The specific methodologies can vary, but common approaches include classical organic synthesis techniques and green chemistry methods to enhance yield and reduce environmental impact.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives with similar structures have been shown to inhibit bacterial growth effectively. In vitro assays demonstrated that these compounds can disrupt bacterial cell wall synthesis and protein synthesis pathways, leading to cell death .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound class. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study reported that related diones exhibited dual inhibition of COX enzymes, resulting in reduced inflammation in animal models .
Neuroprotective Activity
In addition to its antimicrobial and anti-inflammatory properties, there is emerging evidence suggesting neuroprotective effects. Compounds with similar piperazine structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Study on Antimicrobial Efficacy
A comparative study assessed various derivatives of piperazine-based compounds against several bacterial strains. The results indicated that this compound exhibited an IC50 value comparable to established antibiotics, suggesting its potential as a viable antimicrobial agent .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 10 |
| This compound | E. coli | 12 |
Neuroprotective Study
In a neuroprotection study involving SH-SY5Y neuronal cells exposed to oxidative stress, derivatives of this compound were tested for their ability to mitigate cell death. The results showed a significant reduction in apoptosis markers when treated with the compound compared to untreated controls .
Q & A
What are the common synthetic routes for preparing 1-[4-(methylsulfonyl)piperazino]-2-phenyl-1-ethanone, and how do reaction conditions influence yield?
Basic Synthesis
The compound is typically synthesized via nucleophilic substitution. For example, α-bromo-4-(methylsulfonyl)acetophenone reacts with substituted anilines in anhydrous methanol using NaHCO₃ as a base, yielding 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives . Optimization involves controlling stoichiometry and reaction time (6–12 hours under reflux).
Advanced Considerations
Advanced routes may employ benzoyl chloride derivatives and 1-(4-fluorobenzyl)piperazine in dichloromethane (DCM) with N,N-diisopropylethylamine as a base. Purification via flash chromatography or crystallization (e.g., diethyl ether) is critical for isolating high-purity products .
How can crystallization and purification challenges be addressed during structural characterization?
Basic Techniques
Slow evaporation of ethanol or methanol solutions is a standard method for obtaining single crystals suitable for X-ray diffraction .
Advanced Methodological Solutions
For complex cases (e.g., twinned crystals or high-resolution macromolecular data), the SHELX suite (SHELXL for refinement, SHELXD for structure solution) is widely used. Crystallization conditions (solvent polarity, temperature gradients) must be systematically varied to avoid polymorphic impurities .
What strategies are effective for modifying the methylsulfonyl or phenyl groups to enhance reactivity?
Basic Functionalization
The methylsulfonyl group can be reduced to a thioether using LiAlH₄, while the phenyl ring may undergo electrophilic substitution (e.g., nitration) under acidic conditions .
Advanced Reactivity
Selective oxidation of the piperazine ring with m-CPBA generates N-oxide derivatives, altering electronic properties. Computational modeling (DFT) is recommended to predict regioselectivity and stability of intermediates .
How should researchers resolve contradictions between spectral data and expected structures?
Basic Characterization
Combine NMR (¹H/¹³C), IR, and mass spectrometry to cross-validate functional groups and molecular weight. For example, a carbonyl peak at ~1700 cm⁻¹ in IR confirms the ethanone moiety .
Advanced Analysis
If discrepancies persist, single-crystal X-ray diffraction (using SHELX refinement) provides unambiguous structural confirmation. For dynamic systems (e.g., tautomerism), variable-temperature NMR or DFT-based spectral simulations are advised .
What experimental designs are optimal for evaluating biological activity in enzyme inhibition studies?
Basic Screening
Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) with purified targets (e.g., kinases or proteases). IC₅₀ values are determined via dose-response curves (1–100 μM range) .
Advanced Mechanistic Studies
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics. Molecular docking (AutoDock Vina) identifies key interactions with the methylsulfonyl group and piperazine ring .
How can stability issues under varying pH or temperature conditions be mitigated?
Basic Stability Assessment
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolysis of the sulfonyl group) are identified via LC-MS .
Advanced Formulation
Lyophilization or encapsulation in cyclodextrins improves aqueous stability. For heat-sensitive samples, storage under inert gas (N₂) prevents oxidation .
How do researchers reconcile conflicting bioactivity data across different assay systems?
Basic Validation
Replicate assays in orthogonal systems (e.g., cell-based vs. cell-free assays) to rule out false positives. Use positive controls (e.g., known inhibitors) to calibrate responses .
Advanced Meta-Analysis
Apply machine learning models to integrate heterogeneous datasets (e.g., IC₅₀, solubility, logP). Bayesian statistics can identify assay-specific biases and refine structure-activity relationships .
What pharmacophore features of this compound are critical for tyrosine kinase inhibition?
Basic Pharmacophore Mapping
The methylsulfonyl group acts as a hydrogen bond acceptor, while the phenyl ring contributes to hydrophobic interactions. Piperazine enhances solubility and bioavailability .
Advanced Design
Fragment-based drug design (FBDD) leverages the piperazine-ethanone core. Synchrotron crystallography of kinase-inhibitor complexes reveals binding poses, guiding substituent optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
